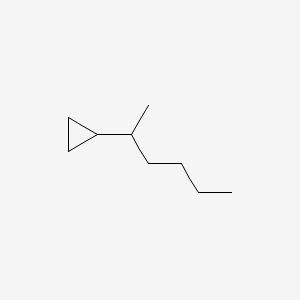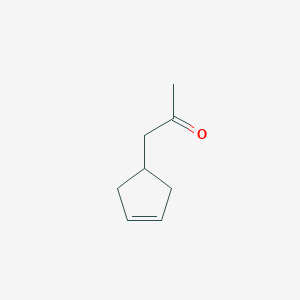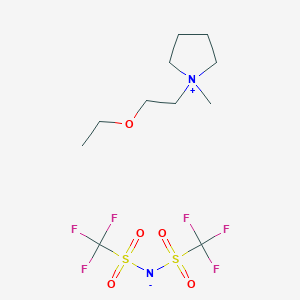
1-Ethoxyethyl-1-methylpyrrolidinium Bis (trifluoromethylsulfonyl)imide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethoxyethyl-1-methylpyrrolidinium Bis (trifluoromethylsulfonyl)imide is an ionic liquid that has garnered significant interest due to its unique properties and potential applications. This compound is known for its high thermal stability, non-volatility, and excellent ionic conductivity, making it a valuable material in various scientific and industrial fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxyethyl-1-methylpyrrolidinium Bis (trifluoromethylsulfonyl)imide typically involves the reaction of 1-ethyl-1-methylpyrrolidinium with bis(trifluoromethylsulfonyl)imide. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The process involves the use of solvents and catalysts to facilitate the reaction and achieve the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for large-scale production, ensuring consistency in quality and yield. The use of advanced equipment and technology allows for efficient production while maintaining the integrity of the compound.
化学反応の分析
Types of Reactions
1-Ethoxyethyl-1-methylpyrrolidinium Bis (trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of amines or alcohols.
科学的研究の応用
1-Ethoxyethyl-1-methylpyrrolidinium Bis (trifluoromethylsulfonyl)imide has a wide range of applications in scientific research:
Biology: The compound is explored for its potential use in biological systems, particularly in the development of biosensors and bioelectronic devices.
Medicine: Research is ongoing to investigate its potential as a drug delivery system, leveraging its unique properties to enhance the efficacy and stability of therapeutic agents.
作用機序
The mechanism of action of 1-Ethoxyethyl-1-methylpyrrolidinium Bis (trifluoromethylsulfonyl)imide involves its interaction with molecular targets and pathways. The compound’s high ionic conductivity allows it to facilitate the movement of ions in electrochemical systems, enhancing the performance of batteries and other devices. Its thermal stability and non-volatility make it suitable for use in high-temperature applications, ensuring consistent performance under varying conditions.
類似化合物との比較
Similar Compounds
- 1-Ethyl-1-methylpyrrolidinium Bis (trifluoromethylsulfonyl)imide
- 1-Methyl-1-propylpyrrolidinium Bis (fluorosulfonyl)imide
- 1-Butyl-1-methylpyrrolidinium Bis (trifluoromethylsulfonyl)imide
Uniqueness
1-Ethoxyethyl-1-methylpyrrolidinium Bis (trifluoromethylsulfonyl)imide stands out due to its unique combination of high thermal stability, non-volatility, and excellent ionic conductivity. These properties make it particularly suitable for applications in high-performance batteries and electronic devices, where consistent performance and stability are crucial .
特性
分子式 |
C11H20F6N2O5S2 |
|---|---|
分子量 |
438.4 g/mol |
IUPAC名 |
bis(trifluoromethylsulfonyl)azanide;1-(2-ethoxyethyl)-1-methylpyrrolidin-1-ium |
InChI |
InChI=1S/C9H20NO.C2F6NO4S2/c1-3-11-9-8-10(2)6-4-5-7-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-9H2,1-2H3;/q+1;-1 |
InChIキー |
VZVUFSHYBUWKLV-UHFFFAOYSA-N |
正規SMILES |
CCOCC[N+]1(CCCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


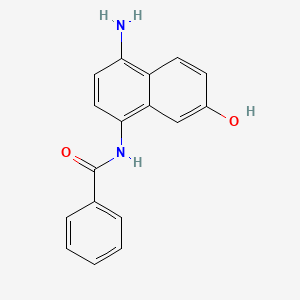
![1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,[[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13801568.png)

![(1S,2R,3R,5S,6R,9R)-11-methoxy-1,9,18-trimethyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-triene-3-carboxylic acid](/img/structure/B13801574.png)
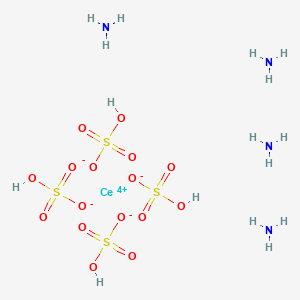
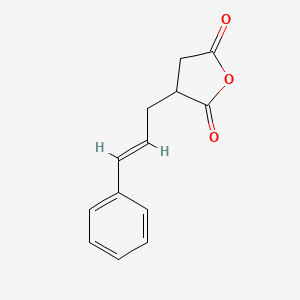
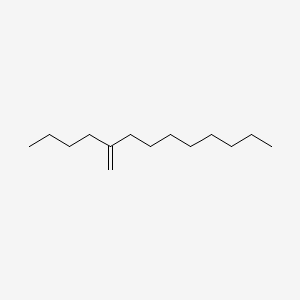
![N-[2-(4-Formylpiperazin-1-YL)ethyl]formamide](/img/structure/B13801611.png)
![Diethyl-[2-[3-methyl-2-(2-methyl-4-oxoquinazolin-3-yl)benzoyl]oxyethyl]azanium chloride](/img/structure/B13801613.png)
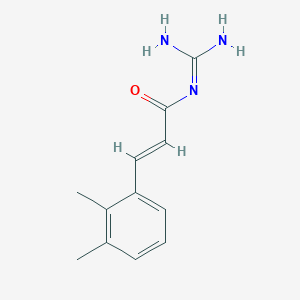
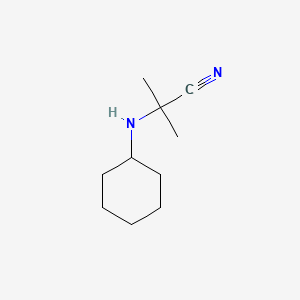
![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzyl-1-(2-methylphenyl)thiourea](/img/structure/B13801630.png)
